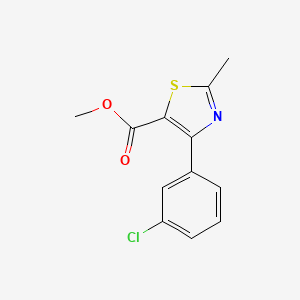

Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

Description

Propriétés

IUPAC Name |

methyl 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-7-14-10(11(17-7)12(15)16-2)8-4-3-5-9(13)6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJNEWPJPSPLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)OC)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674738 | |

| Record name | Methyl 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-80-9 | |

| Record name | Methyl 4-(3-chlorophenyl)-2-methyl-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclocondensation of Thioamides with α-Haloketones

One of the most common and effective routes involves the cyclocondensation of suitable thioamide precursors with α-haloketones or α-haloesters. This method is well-documented in the synthesis of various thiazole derivatives and generally proceeds under reflux conditions in polar solvents such as acetonitrile or ethanol.

- Starting materials: 3-chlorobenzaldehyde (for the chlorophenyl group), methyl dichloroacetate (for the ester functionality), and thioacetamide (for the thiazole core).

- Process: The aldehyde reacts with methyl dichloroacetate in the presence of a base (e.g., sodium methoxide) to form an intermediate, which then undergoes cyclization with thioacetamide to form the thiazole ring.

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Anhydrous ether, DCM, or acetonitrile | Ensures solubility and control of reaction |

| Temperature | 0°C to reflux (80–120°C) | Reflux promotes cyclization |

| Reagents | Thioacetamide, base (NaOMe, triethylamine) | Excess to drive the reaction |

- The process can be optimized by adjusting molar ratios (e.g., 1.2 equivalents of thioacetamide to haloketone) and reaction time (typically 4–8 hours).

- Purification often involves recrystallization from solvents like chloroform/methanol or ethanol.

Esterification and Functionalization

Post-cyclization, the intermediate thiazole derivative bearing a carboxylate group undergoes esterification if necessary, typically under acidic conditions with methanol and catalytic acids such as sulfuric acid or p-toluenesulfonic acid.

- Esterification is straightforward, often performed at reflux with excess methanol.

- The ester group in the final compound enhances lipophilicity and facilitates further modifications.

Industrial Scale-Up and Optimization

For large-scale synthesis, continuous flow reactors are employed to enhance safety, control, and reproducibility. Reaction parameters such as temperature, residence time, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

Research Data and Comparative Analysis

| Method | Precursors | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|

| Cyclocondensation | 3-chlorobenzaldehyde + methyl dichloroacetate + thioacetamide | Reflux in acetonitrile, 4–8 hours | 70–85% | Widely used, scalable |

| Halogenation | Aromatic substitution with NCS | Room temperature, 2–4 hours | 65–75% | Selective chlorination |

| Esterification | Acidic methanol reflux | 2–6 hours | >90% | High efficiency |

Spectroscopic Characterization

The synthesized compound is characterized by:

- ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.5–2.7 ppm for thiazole methyl, δ 3.8–3.9 ppm for ester methyl).

- ¹³C NMR: Ester carbonyl (~165–168 ppm), thiazole carbons (~125–140 ppm).

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight (~295.75 g/mol).

Research Findings Summary

Research indicates that the cyclocondensation approach, especially involving substituted thioureas and α-haloketones, remains the most versatile and reliable method for synthesizing methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate. Optimization of reaction conditions—such as solvent choice, temperature, molar ratios, and purification techniques—significantly influences yield and purity.

Applications De Recherche Scientifique

Anticancer Activity

Thiazole derivatives, including methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, have been investigated for their potential anticancer properties. Several studies have demonstrated that thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study: Antitumor Activity

A recent study evaluated the antitumor activity of a series of thiazole derivatives against human tumor cells. The compound showed promising results with mean growth inhibition values indicating its potential as an anticancer agent. Specifically, compounds with para-substituted phenyl groups displayed enhanced activity due to their ability to interact effectively with biological targets .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been documented. Thiazole derivatives have shown activity against a range of bacteria and fungi.

- Data Table: Antimicrobial Activity

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/ml |

| This compound | MRSA | 16 µg/ml |

| This compound | Pseudomonas aeruginosa | 64 µg/ml |

These findings suggest that the compound can be a candidate for further development in antimicrobial therapies, especially against resistant strains .

Neuroprotective Effects

Research has indicated that thiazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

- Case Study: Neuroprotection in Alzheimer's Disease

A study focused on the neuroprotective effects of thiazole compounds demonstrated that certain derivatives could mitigate neuronal loss and improve cognitive function in models of Alzheimer's disease. The mechanism involved inhibition of excitotoxic pathways and enhancement of synaptic function .

Anticonvulsant Activity

The anticonvulsant potential of thiazoles has been explored, with some derivatives exhibiting significant activity in animal models.

- Findings: Anticonvulsant Efficacy

Compounds structurally related to this compound have shown anticonvulsant effects comparable to standard medications, indicating their potential use in treating epilepsy .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationships of thiazole derivatives is crucial for optimizing their pharmacological profiles.

-

Synthesis Techniques

Various synthetic routes have been employed to develop this compound, including multi-step reactions involving key intermediates that enhance biological activity . -

Structure-Activity Relationship Insights

The presence of specific substituents on the thiazole ring significantly influences the biological activity of these compounds. For instance, halogen substitutions have been linked to increased potency against cancer and microbial targets .

Mécanisme D'action

The mechanism of action of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The chlorophenyl group enhances its lipophilicity, aiding in membrane permeability and bioavailability.

Comparaison Avec Des Composés Similaires

Structural Analogs in the Thiazole Carboxylate Family

The following table summarizes key structural and physicochemical properties of methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate and its analogs:

*Estimated LogP values (octanol-water partition coefficient) based on substituent contributions. †Predicted using ChemDraw.

Key Comparative Analysis

Substituent Effects on Bioactivity

- Chlorophenyl vs.

- Methyl Ester vs. Ethyl Ester : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting bioavailability. For example, the ethyl ester analog (CAS 175277-03-9) may have a longer half-life in vivo .

Heterocycle Core Modifications

- Thiazole vs. Isoxazole : Replacing the thiazole with an isoxazole (e.g., Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate , CAS 1072944-87-6) alters electronic properties. Isoxazoles, with an oxygen atom, are less electron-rich than thiazoles, influencing binding to biological targets .

Functional Group Variations

- Amino Group Substitution: Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate (CAS 1065074-45-4) replaces the methyl group at position 2 with an amino group. This modification increases polarity (lower LogP) and enables hydrogen bonding, which may enhance solubility but reduce membrane permeability .

Activité Biologique

Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C12H10ClN2O2S

- CAS Number: [not provided in search results]

The compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of the 3-chlorophenyl group enhances its biological activity, particularly in antimicrobial and anticancer contexts.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial effects. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | Anti-tubercular |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 | Enzyme Inhibitor |

Anticancer Activity

This compound has shown promising anticancer properties in various studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways. For example, SAR (Structure-Activity Relationship) studies have identified that halogen substitutions on the phenyl ring significantly enhance cytotoxicity against cancer cell lines .

Case Studies:

- Cytotoxicity Assay : In vitro studies demonstrated that the compound reduced cell viability in cancer cell lines below 20% at certain concentrations, indicating potent anticancer effects.

- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a specific binding affinity that could be exploited for drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival and proliferation.

- Receptor Modulation : It acts as a negative allosteric modulator on certain receptors, altering their activity and thereby affecting downstream signaling pathways .

- Reactive Intermediate Formation : The chlorophenyl moiety can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

Research Findings

Recent studies highlight the potential of thiazole derivatives as therapeutic agents:

- Thiazoles in Clinical Trials : Several thiazole-based compounds are currently under investigation for their efficacy against various diseases, including cancer and tuberculosis .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiazole ring and substituents can significantly influence biological activity, providing a roadmap for future drug design .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioureas with α-haloketones or via Hantzsch thiazole formation. For example, analogous thiazole derivatives are synthesized using Biginelli-like reactions with ethyl acetoacetate, aldehydes, and thioureas under acidic conditions . Optimization includes varying solvents (DMF or DCM), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Yield improvements may require stoichiometric adjustments (e.g., 1.2–1.5 equivalents of the chlorophenyl precursor) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, multiplet for 3-chlorophenyl), methyl groups (δ 2.5–2.7 ppm for thiazole-CH₃ and δ 3.8–3.9 ppm for COOCH₃).

- ¹³C NMR : Thiazole C-2 (δ 165–170 ppm), ester carbonyl (δ 165–168 ppm), and aromatic carbons (δ 125–140 ppm) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~295.75 g/mol). Fragmentation patterns include loss of COOCH₃ (44 Da) and Cl (35 Da) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and substituent orientation. Use SHELXL for refinement :

- Data Collection : High-resolution (<1.0 Å) data minimizes disorder issues. Mercury CSD aids in visualizing packing motifs (e.g., π-π stacking of aromatic rings) .

- Challenges : Disordered ester groups or solvent molecules require constraints (e.g., DFIX, SIMU in SHELXL). Twinning, common in thiazole derivatives, is addressed using TWIN/BASF commands .

- Example : A related thiazole-carboxylate exhibited a dihedral angle of 15.2° between the thiazole and chlorophenyl ring, confirmed via ORTEP-3 visualization .

Q. What computational approaches predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electrophilic regions (e.g., ester carbonyl and thiazole sulfur). Fukui indices identify nucleophilic attack sites .

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The 3-chlorophenyl group may occupy hydrophobic pockets, while the ester moiety forms hydrogen bonds .

- ADME Prediction : SwissADME estimates logP (~3.2) and topological polar surface area (TPSA ~65 Ų), suggesting moderate blood-brain barrier permeability .

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies involving this compound?

- Methodological Answer :

- Case Example : If bioactivity varies unexpectedly, verify stereochemical purity (e.g., chiral HPLC) and confirm crystallinity (PXRD vs. amorphous content).

- Statistical Analysis : Use multivariate regression to isolate key parameters (e.g., Cl substitution position’s impact on IC₅₀). Cross-validate with analogues (e.g., 4-chlorophenyl vs. 3-chlorophenyl derivatives) .

- Control Experiments : Test for off-target effects via counter-screening (e.g., kinase panels) to rule out non-specific binding .

Key Challenges and Solutions

- Synthetic Byproducts : Monitor for regiochemical isomers (e.g., 4- vs. 5-carboxylate) using TLC with UV254 visualization. Adjust reaction time to minimize byproducts .

- Crystallization Issues : Use solvent diffusion (hexane/DCM) to grow single crystals. Additive screening (e.g., 1% DMSO) improves crystal quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.